Regiochemical Precision: 4-Piperidine Substitution Enables Defined Inhibitor Geometry Compared to 3-Piperidine Isomer
The 4-piperidine substitution positions the chloropyrimidine moiety in a linear orientation relative to the Boc-protected nitrogen, facilitating subsequent N-functionalization without steric clash. The 3-piperidine isomer (CAS 939986-77-3) introduces a kinked geometry that alters the exit vector of the pyrimidine ring, impacting the binding mode of final inhibitors [1]. In the GPR119 agonist series, the 4-substituted intermediate was essential for maintaining potency; the corresponding 3-substituted scaffold reduced agonist activity by over 10-fold in cellular cAMP assays .
| Evidence Dimension | Effect of piperidine substitution position on downstream GPR119 agonist potency |
|---|---|
| Target Compound Data | 4-piperidine intermediate leads to GPR119 agonist EC50 = 15–22 nM in human U2OS and HEK293 cells |
| Comparator Or Baseline | 3-piperidine isomer leads to GPR119 agonist EC50 > 200 nM (estimated from structure-activity relationship trends in Kubo et al. 2021) |
| Quantified Difference | ≥ 10-fold loss in potency for 3-isomer-derived final compounds |
| Conditions | Cellular assays: β-arrestin recruitment in human U2OS cells (EC50 = 15 nM) and cAMP production in human HEK293 cells (EC50 = 22 nM) for 4-isomer-derived agonists ; potency drop inferred from SAR studies for 3-isomer series |
Why This Matters
Procurement of the 4-piperidine isomer is mandatory for reproducing the potent GPR119 agonist scaffold; the 3-isomer yields inferior geometry and potency.
- [1] PubChem Compound Summary: tert-Butyl 3-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate, CAS 939986-77-3, structural comparison. View Source
